1,3-Oxathiolane, 2-(2-chlorophenyl)-
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Overview
Description
1,3-Oxathiolane, 2-(2-chlorophenyl)- is an organosulfur compound with the molecular formula C9H9ClOS. It is a five-membered heterocyclic compound containing sulfur and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-(2-chlorophenyl)- can be synthesized through the condensation of mercaptoethanol with formaldehyde, a typical method for the synthesis of thioacetals . The reaction involves the use of a solid acid catalyst, such as sulfonic acid-functionalized nanoporous Na±montmorillonite, which offers advantages like short reaction times and high yields . Other catalysts that can be used include Lewis acids like ZrCl4, Sc(OTf)3, and In(OTf)3 .
Industrial Production Methods
Industrial production of 1,3-Oxathiolane, 2-(2-chlorophenyl)- typically involves large-scale synthesis using similar methods as described above. The use of heterogeneous catalysts, such as carbon-based sulfonic acid and silica sulfuric acid, is preferred for their eco-friendly and efficient catalytic properties .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Oxathiolane, 2-(2-chlorophenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane, 2-(2-chlorophenyl)- involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane: The parent compound without the chlorophenyl group.
1,3-Thiazolidine: A similar five-membered heterocycle containing sulfur and nitrogen.
1,3-Dioxolane: A five-membered heterocycle containing two oxygen atoms.
Uniqueness
1,3-Oxathiolane, 2-(2-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and biological activities compared to its analogues . This structural modification enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
CAS No. |
99586-81-9 |
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Molecular Formula |
C9H9ClOS |
Molecular Weight |
200.69 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C9H9ClOS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 |
InChI Key |
QAYKQQMWQFYBGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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